2-Bromo-4-fluoro-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-fluoro-6-methoxyphenol is an organic compound with the molecular formula C7H6BrFO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-6-methoxyphenol typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a methoxyphenol precursor. For instance, starting with 2-methoxyphenol, bromination can be achieved using bromine in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-fluoro-6-methoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to cyclohexanols under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a catalyst.
Fluorination: Hydrogen fluoride (HF) or other fluorinating agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce quinones .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-fluoro-6-methoxyphenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-4-fluoro-6-methoxyphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, phenolic compounds can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-6-fluoro-4-nitrophenol: Similar structure but with a nitro group instead of a methoxy group.
2-Bromo-4-methoxyphenol: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Uniqueness: 2-Bromo-4-fluoro-6-methoxyphenol is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties. The combination of these substituents allows for versatile chemical modifications and applications in various fields, distinguishing it from other phenol derivatives .
Eigenschaften
Molekularformel |
C7H6BrFO2 |
---|---|
Molekulargewicht |
221.02 g/mol |
IUPAC-Name |
2-bromo-4-fluoro-6-methoxyphenol |
InChI |
InChI=1S/C7H6BrFO2/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3,10H,1H3 |
InChI-Schlüssel |
GTIRYDMXHBDLPF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)F)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.